Product packaging for 4-Pyrrol-1-ylsulfonylaniline(Cat. No.:CAS No. 18836-86-7)

4-Pyrrol-1-ylsulfonylaniline

Cat. No.: B14702454
CAS No.: 18836-86-7
M. Wt: 222.27 g/mol
InChI Key: MWKUUSYIMIAYRJ-UHFFFAOYSA-N
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Description

4-Pyrrol-1-ylsulfonylaniline is an aromatic sulfonamide compound of interest in medicinal and synthetic chemistry research. This molecule, with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol, features both an aniline and a pyrrole group linked by a sulfonyl bridge, making it a versatile building block for the construction of more complex chemical architectures . Its primary research application is as a key precursor in the synthesis of benzodiazepine and other heterocyclic derivatives, which are important structural motifs in the development of novel pharmacological agents . The sulfonamide group is a critical pharmacophore in many bioactive molecules, and researchers utilize this compound to incorporate this functionality into new chemical entities. Literature indicates that related sulfonylaniline compounds are investigated for their potential as antitumour antibiotics and non-nucleosidic reverse transcriptase inhibitors, highlighting the value of this chemical scaffold in probing biological mechanisms and developing therapeutic candidates . Physical Properties: Predicted Boiling Point: 433.9°C at 760 mmHg Predicted Flash Point: 216.2°C Predicted Density: 1.35 g/cm³ Handling and Safety: This compound is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. Safety data for the closely related isomer suggests it may cause skin, eye, and respiratory irritation. Researchers should consult the safety data sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection . Avoid breathing its dust or vapors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2S B14702454 4-Pyrrol-1-ylsulfonylaniline CAS No. 18836-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrol-1-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h1-8H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKUUSYIMIAYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293112
Record name 4-pyrrol-1-ylsulfonylaniline
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URL https://comptox.epa.gov/dashboard/DTXSID00293112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18836-86-7
Record name NSC87242
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-pyrrol-1-ylsulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Pyrrole and Sulfonylaniline Motifs in Contemporary Chemical Research

The academic intrigue surrounding 4-pyrrol-1-ylsulfonylaniline is best understood by first examining its core components. Both pyrrole (B145914) and sulfonylaniline are not merely structural elements but are recognized as privileged scaffolds in medicinal chemistry and materials science.

Pyrrole Motif:

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast array of biologically active natural products and synthetic pharmaceuticals. Its presence is fundamental to the structure of heme, chlorophyll, and vitamin B12, highlighting its essential role in biological systems. In drug discovery, the pyrrole scaffold is prized for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets. This versatility has led to its incorporation into drugs with diverse therapeutic applications.

Sulfonylaniline Motif:

The sulfonylaniline moiety, characterized by a sulfonamide group attached to an aniline (B41778) core, is a cornerstone of medicinal chemistry. The development of sulfonamide antibiotics, or "sulfa drugs," in the early 20th century marked a paradigm shift in the treatment of bacterial infections and laid the groundwork for the field of chemotherapy. The sulfonamide group is a potent hydrogen bond donor and acceptor, and its geometric and electronic properties allow it to mimic the transition state of various enzymatic reactions, making it an effective pharmacophore for enzyme inhibitors.

The combination of these two powerful motifs in a single molecule, this compound, presents a compelling platform for the design of novel compounds with potentially unique biological activities and material properties.

Rationale for Academic Investigation of 4 Pyrrol 1 Ylsulfonylaniline and Its Derivative Landscape

The primary driver for the academic investigation of 4-pyrrol-1-ylsulfonylaniline and its derivatives is the potential for discovering new therapeutic agents. The core structure serves as a versatile scaffold that can be systematically modified to explore a wide chemical space and optimize interactions with specific biological targets.

Researchers are particularly interested in how the electronic properties of the pyrrole (B145914) ring influence the acidity and reactivity of the sulfonamide group and vice versa. The pyrrole ring can be substituted at various positions to modulate lipophilicity, steric bulk, and electronic nature, while the aniline (B41778) portion of the sulfonylaniline moiety offers another site for chemical modification. This modularity allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.

A significant area of research has been the design and synthesis of derivatives as potential enzyme inhibitors. For instance, Bruton's tyrosine kinase (BTK) is a crucial target in the treatment of B cell malignancies and autoimmune disorders. nih.gov The development of selective non-covalent BTK inhibitors is an important strategy to overcome issues associated with existing treatments. nih.gov In this context, researchers have designed and synthesized pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives, which are structurally related to the broader class of pyrrole-containing compounds, as selective non-covalent BTK inhibitors. nih.gov

Overview of Key Research Areas and Methodologies Applied to This Chemical Class

Direct Synthetic Pathways to this compound

The primary route for the synthesis of N-substituted pyrroles, including the this compound core structure, is through variations of the Clauson-Kaas reaction. This reaction is a cornerstone in heterocyclic chemistry for creating the pyrrole (B145914) ring from a primary amine and a 2,5-dialkoxytetrahydrofuran.

Clauson-Kaas Reaction Variants for N-Substituted Pyrroles

The Clauson-Kaas reaction involves the acid-catalyzed condensation of a primary amine, in this case, a derivative of 4-aminobenzenesulfonamide, with 2,5-dimethoxytetrahydrofuran (B146720). researchgate.netnih.gov This method is highly effective for the synthesis of a wide array of N-substituted pyrroles. researchgate.net The reaction proceeds through the formation of an intermediate from the hydrolysis of 2,5-dimethoxytetrahydrofuran, which then reacts with the primary amine to form the pyrrole ring.

In a typical procedure, the appropriate 4-amino-N-(aryl/heteroaryl)benzenesulfonamide is reacted with 2,5-dimethoxytetrahydrofuran in a suitable solvent system, such as a mixture of p-dioxane and glacial acetic acid, under reflux conditions for an extended period, often 24-26 hours, to yield the desired N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives. nih.gov

To enhance the efficiency and environmental friendliness of the Clauson-Kaas reaction, modern catalytic systems have been developed. One such system employs Oxone, a stable and inexpensive oxidizing agent, as a catalyst. The use of Oxone in conjunction with microwave irradiation has been shown to be a highly efficient method for the synthesis of N-substituted pyrroles. This protocol offers several advantages, including high yields, clean product formation, and significantly reduced reaction times.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of the Clauson-Kaas reaction, microwave irradiation has been successfully applied to synthesize N-substituted pyrroles, including those derived from less nucleophilic sulfonamides. nih.gov This technique often leads to higher yields and shorter reaction times compared to conventional heating methods. For instance, the reaction of various primary amines with 2,5-dimethoxytetrahydrofuran can be carried out in a microwave reactor, often in the presence of a catalyst such as montmorillonite K-10 clay or simply using acetic acid or water as a green solvent system. nih.gov

Optimization of Reaction Conditions and Yields

The yield and purity of the resulting this compound derivatives are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

For the Clauson-Kaas reaction, a variety of acid catalysts can be employed, ranging from traditional Brønsted acids like acetic acid to Lewis acids. The selection of the catalyst can significantly impact the reaction rate and yield. The solvent also plays a crucial role, with options ranging from organic solvents like dioxane and toluene to greener alternatives like water.

The table below summarizes the optimized conditions for the synthesis of N-substituted pyrroles via the Clauson-Kaas reaction, highlighting the improvements brought by different catalytic systems and energy sources.

CatalystSolventEnergy SourceReaction TimeYield (%)
Glacial Acetic Acidp-DioxaneConventional Heating24-26 hoursModerate to Good
OxoneAcetonitrileMicrowave Irradiation10-20 minutesHigh
Montmorillonite K-10Solvent-freeMicrowave Irradiation2-6 minutesQuantitative
NoneWater/Acetic AcidMicrowave Irradiation10-30 minutesGood to Excellent

Synthesis of Chemically Modified Derivatives and Analogs of the this compound Scaffold

Further chemical modifications of the this compound scaffold can lead to a diverse library of compounds with potentially enhanced biological activities. One common derivatization strategy involves the formation of Schiff bases.

Condensation Reactions for Schiff Base Formation (e.g., N-Arylidene Aniline (B41778) Derivatives)

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. In the context of the this compound scaffold, derivatization via Schiff base formation would logically occur on the precursor molecule, 4-aminobenzenesulfonamide or its derivatives, prior to the formation of the pyrrole ring. The resulting N-arylidene aniline sulfonamide can then be subjected to the Clauson-Kaas reaction to yield the target pyrrole-containing Schiff base derivative.

The general reaction involves refluxing an equimolar mixture of the amino-containing compound and a substituted aromatic aldehyde in a solvent such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). The formation of the azomethine group (-C=N-) is a hallmark of this reaction.

A variety of aromatic aldehydes can be used to generate a library of Schiff base derivatives, allowing for the systematic exploration of structure-activity relationships. The table below illustrates the types of reactants used in the synthesis of Schiff base derivatives from sulfonamides.

Amine PrecursorAldehydeProduct
4-AminobenzenesulfonamideSubstituted BenzaldehydeN-Arylidene-4-aminobenzenesulfonamide
4-Amino-N-(aryl/heteroaryl)benzenesulfonamideSubstituted BenzaldehydeN-Arylidene-4-amino-N-(aryl/heteroaryl)benzenesulfonamide

These intermediates can then be converted to their corresponding pyrrole derivatives through the methodologies described in section 2.1.

Cyclocondensation Reactions for Novel Heterocyclic Ring Systems

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, allowing for the efficient construction of ring systems from acyclic precursors. In the context of this compound, these reactions have been instrumental in the synthesis of fused and conjugated heterocyclic systems, including pyrrole-triazine conjugates and thiazolidinones.

Pyrrole-Triazine Conjugates: The synthesis of pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazines can be achieved through various strategies, often starting from pyrrole derivatives. nih.gov One approach involves the N-amination of a pyrrole precursor, followed by cyclization. nih.gov For instance, treating a pyrrole derivative with reagents like O-(2,4-dinitrophenyl)hydroxylamine or chloramine in the presence of a base, followed by heating with formamide, can yield the desired pyrrolotriazine core. nih.gov Another method involves the rearrangement of pyrrolo[1,2-d] nih.govnih.govresearchgate.netoxadiazines to form pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazin-4(3H)-ones. beilstein-journals.org This transformation highlights the utility of ring-transformation reactions in accessing complex heterocyclic frameworks.

Thiazolidinones: Thiazolidin-4-ones are another important class of heterocycles that can be synthesized from this compound derivatives. The general synthetic route to thiazolidin-4-ones involves a one-pot, three-component cyclocondensation reaction. nih.gov This typically includes an amine, an aldehyde or ketone, and a mercaptocarboxylic acid. nih.gov For example, a series of 3-alkyl-2-(4-(1H-pyrrol-1-yl-phenylimino)-thiazolidin-4-ones have been synthesized, demonstrating the applicability of this methodology to the this compound scaffold. jocpr.com

Introduction of Functional Groups

The strategic introduction of various functional groups onto the this compound core can significantly modulate its chemical properties and biological activity. A key example is the incorporation of a chloroacetamide moiety. This functional group is a valuable synthon in organic synthesis, known for its reactivity and ability to participate in a variety of chemical transformations.

The synthesis of N-(4-(N-(pyrrol-1-yl)sulfamoyl)phenyl)-2-chloroacetamide involves the reaction of this compound with chloroacetyl chloride. This reaction typically proceeds under basic conditions to facilitate the acylation of the aniline nitrogen. The resulting chloroacetamide derivative serves as a versatile intermediate for further synthetic elaborations, allowing for the introduction of additional structural diversity.

Generation of Hydrazide Analogs and Derived Heterocycles

The conversion of a carboxylic acid or its ester derivative to a hydrazide is a fundamental transformation that opens up a plethora of synthetic possibilities for the construction of various heterocyclic systems. Starting from 4-pyrrol-1-yl benzoic acid, the corresponding methyl ester can be subjected to hydrazinolysis with hydrazine hydrate to afford 4-pyrrol-1-yl benzoic acid hydrazide. nih.govresearchgate.net This hydrazide is a key intermediate for the synthesis of important five-membered heterocycles like oxadiazoles and triazoles. nih.govresearchgate.net

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from acid hydrazides through various methods. nih.gov A common approach involves the cyclodehydration of diacylhydrazines using reagents like phosphorus oxychloride. nih.gov Alternatively, reaction of the hydrazide with carbon disulfide in a basic medium can lead to the formation of a 5-mercapto-1,3,4-oxadiazole derivative. researchgate.net

Triazoles: The synthesis of 1,2,4-triazoles from hydrazides can also be achieved through several routes. frontiersin.org One method involves the reaction of the hydrazide with an appropriate isothiocyanate to form a thiosemicarbazide, which can then be cyclized. Another approach is the conversion of an oxadiazole precursor. For example, hydrazinolysis of a 1,3,4-oxadiazole-2-thione can yield a 4-amino-1,2,4-triazole-3-thiol, which can be further functionalized. nih.gov

Design and Synthesis of Complex Pyrrole-Containing Scaffolds

The this compound framework can be incorporated into more complex, polycyclic scaffolds, such as imidazo[1,2-b]pyridazines and pyrimidin-2-amine derivatives. These structures are of significant interest in medicinal chemistry due to their presence in a number of biologically active molecules.

Imidazo[1,2-b]pyridazines: The synthesis of the imidazo[1,2-b]pyridazine ring system often involves the condensation of a 3-aminopyridazine derivative with an α-haloketone or a related synthon. umich.eduresearchgate.net The versatility of this approach allows for the introduction of various substituents on both the imidazole and pyridazine rings. Metal-catalyzed cross-coupling reactions have also emerged as powerful tools for the functionalization of the imidazo[1,2-b]pyridazine core. researchgate.net

Pyrimidin-2-amine derivatives: Pyrimidin-2-amine derivatives can be synthesized through the condensation of a chalcone precursor with guanidine. ajol.info The chalcone, an α,β-unsaturated ketone, can be prepared via a Claisen-Schmidt condensation between an appropriate aldehyde and ketone. This methodology provides a straightforward route to highly substituted pyrimidine rings. ajol.inforesearchgate.net For instance, 2-aminopyrimidine derivatives can be synthesized by reacting 2-amino-4,6-dichloropyrimidine with various amines. mdpi.com

Pyrrole-Cinnamic Hybrid Synthesis

The molecular hybridization approach, which combines two or more pharmacophoric units into a single molecule, has been employed to create pyrrole-cinnamic acid hybrids. The synthesis of these hybrids typically involves the acylation of a pyrrole derivative with a cinnamoyl chloride. mdpi.com The pyrrole precursors themselves can be synthesized through a one-pot reaction involving an aldehyde, an enolizable ketone, and p-tosylmethyl isocyanide (TosMIC). mdpi.com This strategy allows for the creation of a library of hybrid compounds with diverse substitution patterns on both the pyrrole and cinnamic acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, including this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons) within a molecule. For sulfonamide derivatives, aromatic protons typically appear in the region of 6.51–7.70 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) is often observed as a singlet between 8.78 and 10.15 ppm. rsc.org In related pyrrole-containing compounds, the protons of the pyrrole ring exhibit characteristic shifts. For instance, in N-arylpyrroles, the pyrrole protons can be found around 6.34 ppm and 6.88 ppm. rsc.org The specific shifts for this compound would be influenced by the electron-withdrawing nature of the sulfonyl group and the electronic effects of the pyrrole and aniline rings.

A representative ¹H NMR spectrum of a related compound, 4-(1H-pyrrol-1-yl)phenol, shows distinct signals for the different types of protons present. researchgate.net Similarly, the ¹H NMR spectrum of N-(4-tolyl)-1H-pyrrole has been studied in various solvents, demonstrating the influence of the chemical environment on proton chemical shifts. researchgate.net For this compound, one would expect to see signals corresponding to the protons on the aniline ring, the pyrrole ring, and the amine proton.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Related Structures

Functional GroupTypical Chemical Shift (ppm)
Pyrrole C-H6.1 - 6.8
Aniline C-H6.5 - 7.8
Sulfonamide N-H8.7 - 10.2

Note: The exact chemical shifts for this compound may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. For sulfonamide derivatives, aromatic carbons generally resonate between 111.83 and 160.11 ppm. rsc.org Quaternary carbons, those without any attached protons, often show weaker signals. youtube.com

In pyrrole derivatives, the chemical shifts of the ring carbons can be predicted based on substituent effects. rsc.org For instance, the ¹³C NMR spectrum of pyrrole itself shows signals for the C-2/C-5 carbons and the C-3/C-4 carbons at distinct positions. spectrabase.com The carbon atoms in the phenyl ring of this compound would also exhibit characteristic shifts influenced by the amino and sulfonyl substituents. The assignment of these signals is often aided by techniques like off-resonance and selective proton decoupling. nih.gov

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypeExpected Chemical Shift (ppm)
Pyrrole C100 - 130
Aniline C110 - 150
C-SO₂~140

Note: These are estimated ranges and can be influenced by the specific molecular environment.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. slideshare.net

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is invaluable for tracing out the spin systems within the pyrrole and aniline rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edu This technique would definitively link the proton signals of the pyrrole and aniline rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the pyrrole ring to the sulfonyl group and the sulfonyl group to the aniline ring.

Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure, confirming the atomic connectivity and aiding in the unambiguous assignment of all ¹H and ¹³C NMR signals. youtube.comresearchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

For this compound, characteristic absorption bands would be expected for the various functional groups:

N-H stretching: The amine group (NH₂) of the aniline moiety would typically show one or two bands in the region of 3300-3500 cm⁻¹. ripublication.com

S=O stretching: The sulfonyl group (SO₂) exhibits strong, characteristic asymmetric and symmetric stretching bands. These are typically found in the ranges of 1370-1335 cm⁻¹ and 1170-1155 cm⁻¹, respectively. libretexts.org

C-N stretching: The stretching vibration of the C-N bond in the aromatic amine is expected in the range of 1342-1266 cm⁻¹. libretexts.org

Aromatic C-H stretching: These vibrations are usually observed above 3000 cm⁻¹.

C=C stretching: The aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

Pyrrole ring vibrations: The pyrrole ring will also have characteristic stretching and bending vibrations.

The spectral changes upon N-deuteration can help to confirm the assignment of N-H bands. jst.go.jp The study of related sulfonamide derivatives by IR spectroscopy provides a basis for interpreting the spectrum of this compound. ekb.egnih.govnih.gov

Interactive Data Table: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Aniline)Stretching3300 - 3500
S=O (Sulfonyl)Asymmetric Stretching1370 - 1335
S=O (Sulfonyl)Symmetric Stretching1170 - 1155
C-N (Aromatic Amine)Stretching1342 - 1266
Aromatic C=CStretching1400 - 1600

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. benthamdirect.com

For this compound, electrospray ionization (ESI) is a common soft ionization technique that would likely produce a protonated molecule [M+H]⁺. nih.gov The fragmentation of sulfonamides has been extensively studied and follows characteristic pathways. Common fragment ions for sulfonamides include those at m/z 156, 108, and 92, which arise from cleavage of the sulfonamide bond and subsequent loss of SO or SO₂. researchgate.net The loss of SO₂ (a neutral loss of 64 Da) is a frequently observed rearrangement pathway in the mass spectra of aromatic sulfonamides. researchgate.netnih.gov

The specific fragmentation pattern of this compound would be expected to show fragments corresponding to the pyrrole-sulfonyl moiety and the aminophenyl group. Analysis of the fragmentation pathways of related sulfonamides can aid in the interpretation of the mass spectrum. benthamdirect.com

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

Fragment DescriptionProposed StructureExpected m/z
Protonated Molecule[C₁₀H₁₀N₂O₂S + H]⁺223.05
Loss of SO₂[C₁₀H₁₀N₂ + H]⁺159.09
Aniline radical cation[C₆H₅NH₂]⁺•93.06
Pyrrolyl cation[C₄H₄N]⁺66.03

Note: The m/z values are for the most abundant isotopes and may be observed as protonated species depending on the ionization method.

Other Spectroscopic and Analytical Methods for Comprehensive Structural Insights

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. researchgate.netbohrium.com This technique has been used to confirm the structures of numerous sulfonamide derivatives and to study their hydrogen bonding networks. acs.orgnih.gov Obtaining a suitable crystal of this compound would allow for its complete and unambiguous structural determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the phenyl and pyrrole rings in this compound, would result in characteristic absorption bands in the UV-Vis spectrum.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound, which can be used to confirm the molecular formula derived from mass spectrometry.

By combining the data from these various spectroscopic and analytical methods, a complete and accurate structural assignment of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorptions arising from π → π* transitions within the aniline and pyrrole ring systems. The conjugation between the rings and the sulfonamide group influences the position and intensity of these absorption bands.

Table 1: Representative UV-Vis Absorption Data for this compound in Ethanol

Transition Expected λmax (nm) Molar Absorptivity (ε, L·mol-1·cm-1) Chromophore
π → π* ~265 >10,000 Phenyl Ring
π → π* ~230 Variable Pyrrole Ring

Note: The data in this table are illustrative and based on typical values for the constituent chromophores.

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, yielding a specific fingerprint that is useful for structural identification. nih.gov The technique is highly sensitive to the vibrations of the molecular backbone and functional groups. For this compound, the Raman spectrum would be rich with bands corresponding to the pyrrole ring, the benzene (B151609) ring, and the sulfonamide linker.

Key vibrational modes include S-N stretching, SO₂ symmetric and asymmetric stretching, C-S stretching, and various ring deformation and stretching modes for both the pyrrole and aniline moieties. Resonance Raman (RR) spectroscopy can be used to selectively enhance vibrations associated with specific electronic transitions, which can help in assigning complex spectra. nih.gov Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly amplify the Raman signal, allowing for the detection of trace amounts of the compound. acs.orgresearchgate.net

Table 2: Predicted Characteristic Raman Shifts for this compound

Wavenumber (cm-1) Vibrational Assignment Functional Group
3100-3000 Aromatic C-H Stretch Aniline, Pyrrole
1600-1580 Ring C=C Stretch Aniline
1350-1300 Asymmetric SO₂ Stretch Sulfonamide
1170-1150 Symmetric SO₂ Stretch Sulfonamide
900-850 S-N Stretch Sulfonamide

Note: This table presents expected vibrational frequencies based on data for related sulfonamide and pyrrole compounds. nih.gov

Differential Scanning Calorimetry (DSC) for Conformational Stability

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov For this compound, DSC is invaluable for determining its melting point, enthalpy of fusion (ΔH_fus_), and for identifying any polymorphic phase transitions, which are critical indicators of its thermodynamic stability. atascientific.com.au

A typical DSC thermogram for a pure, crystalline compound like this compound would show a sharp endothermic peak corresponding to its melting point. The area under this peak is proportional to the enthalpy of fusion, which is the energy required to break the crystal lattice. nih.gov The presence of multiple melting peaks or other thermal events could indicate the existence of different crystalline forms (polymorphs) or the presence of impurities. Comparing the thermal stability of different batches or polymorphs is a key application of DSC in pharmaceutical development. atascientific.com.au

Table 3: Illustrative DSC Thermal Analysis Data for this compound

Parameter Description Typical Value
Tonset Onset temperature of melting 165 °C
Tpeak Peak melting temperature 170 °C
ΔHfus Enthalpy of Fusion 30-40 kJ/mol

Note: The values are hypothetical and represent typical data for a crystalline organic compound of this nature. researchgate.net

Dielectric Relaxation Spectroscopy (DRS) for Conformational Dynamics

Dielectric Relaxation Spectroscopy (DRS) is a technique that probes the response of a material's dielectric properties to an applied oscillating electric field. It is particularly sensitive to the rotational motion of molecular dipoles and can provide unique insights into the conformational dynamics of molecules in solution or in the solid state.

Table 4: Conceptual Parameters from DRS Analysis of Molecular Dynamics

Parameter Information Provided Relevance to this compound
Relaxation Time (τ) Characteristic time scale of dipolar reorientation Reflects the rate of molecular tumbling and internal rotations.
Dielectric Strength (Δε) Measure of the orientational polarizability Related to the molecular dipole moment and concentration.

Note: This table explains the conceptual data obtained from a DRS experiment.

Elemental Analysis (e.g., CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S) in a compound. This analysis provides a crucial check of a compound's empirical formula and purity following synthesis.

For this compound, with the molecular formula C₁₀H₁₀N₂O₂S, the theoretical elemental composition can be calculated precisely. The experimental results from a CHNS analyzer are then compared to these theoretical values. A close agreement between the found and calculated percentages serves as strong evidence for the correct chemical composition and high purity of the synthesized sample. ijpras.com

Table 5: Elemental Composition of this compound (C₁₀H₁₀N₂O₂S, Mol. Wt.: 222.26 g/mol )

Element Theoretical % Found % (Illustrative)
Carbon (C) 54.04 54.01
Hydrogen (H) 4.53 4.55
Nitrogen (N) 12.60 12.58
Sulfur (S) 14.43 14.40

Note: "Found %" values are illustrative examples of what would be expected for a pure sample.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

An X-ray crystallographic study of this compound would unambiguously confirm its connectivity and provide insight into its preferred conformation. For instance, it would determine the geometry around the sulfur atom and the relative orientation of the pyrrole and aniline rings. mdpi.com Such structural information is invaluable for structure-activity relationship studies and for understanding the physical properties of the solid material. nih.govmdpi.com

Table 6: Plausible Crystallographic Data for this compound

Parameter Description Illustrative Value
Crystal System The symmetry system of the unit cell Monoclinic
Space Group The symmetry group of the crystal P2₁/c
a, b, c (Å) Unit cell dimensions a = 8.5, b = 12.1, c = 9.8
β (°) Unit cell angle 95.5°
V (ų) Volume of the unit cell 1005
Z Number of molecules per unit cell 4

Note: This table contains hypothetical, yet realistic, crystallographic data for a molecule of this type. mdpi.commdpi.com

Computational and Theoretical Chemistry Investigations of 4 Pyrrol 1 Ylsulfonylaniline and Its Analogs

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

Molecular docking studies on analogs of 4-pyrrol-1-ylsulfonylaniline, such as various benzenesulfonamide (B165840) derivatives, have been instrumental in predicting their binding modes and affinities for a range of biological targets, most notably carbonic anhydrases (CAs). nih.govtandfonline.commdpi.com These enzymes are crucial therapeutic targets, and sulfonamides are a well-established class of CA inhibitors. tandfonline.com

The primary binding mode for sulfonamide-based inhibitors involves the coordination of the sulfonamide group's nitrogen atom to the zinc ion (Zn²⁺) located in the active site of carbonic anhydrases. tandfonline.comacs.org This interaction is a hallmark of sulfonamide inhibition of CAs. Beyond this key interaction, the specific orientation of the rest of the molecule within the active site is dictated by its various substituents, which can form additional hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues.

The binding affinities of these compounds are often quantified by docking scores (measured in kcal/mol) or by experimental validation through inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values. For instance, studies on N-substituted-β-d-glucosamine derivatives incorporating benzenesulfonamides have identified compounds with IC₅₀ values as low as 10.01 nM against human carbonic anhydrase IX (hCA IX). mdpi.com Similarly, other N-substituted sulfonamides have shown binding affinities ranging from -6.8 to -8.2 kcal/mol, which are superior to the standard drug acetazolamide (-5.25 kcal/mol). nih.govsemanticscholar.org

A critical outcome of molecular docking studies is the identification of key amino acid residues within the target's active site that are crucial for ligand binding. For sulfonamide analogs targeting carbonic anhydrases, several key interacting residues have been consistently identified. In hCA IX, residues such as Gln92, His94, Thr199, and Thr200 are frequently involved in forming hydrogen bonds and other stabilizing interactions with the inhibitors. nih.gov For hCA II, key interactions often involve residues like His64, Val121, Phe131, and Leu198.

These interactions help to define the pharmacophoric features of these inhibitors. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For sulfonamide-based CA inhibitors, a typical pharmacophore model includes:

A zinc-binding group (the sulfonamide moiety).

Hydrogen bond donors and acceptors that can interact with residues like Thr199. acs.org

Aromatic or hydrophobic regions that can engage in π-π stacking or hydrophobic interactions with residues such as Phe131.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time and the intricate details of the binding process.

MD simulations are frequently employed to assess the stability of the ligand-receptor complexes predicted by molecular docking. mdpi.comnih.gov By simulating the movement of atoms over time, researchers can observe whether the ligand remains securely bound in the active site. Key metrics used to evaluate stability include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).

A stable complex is typically characterized by a low and converging RMSD value for the protein backbone and the ligand over the simulation period. acs.org For example, MD simulations of a sulfonamide inhibitor bound to hCA II have shown that the complex remains stable, with the crucial N–Zn²⁺ distance remaining almost constant at approximately 2 Å throughout the simulation. acs.org

MD simulations also reveal conformational changes in the protein upon ligand binding. These changes can be subtle but are often critical for the protein's function and the inhibitor's efficacy. nih.gov

MD simulations can provide a detailed reconstruction of the binding pathway of a ligand to its target. acs.org This goes beyond the final bound state and explores the entire process of molecular recognition. Studies on benzenesulfonamide binding to hCAII have shown that the process is often multi-stepped, involving a pre-binding stage where the ligand's hydrophobic parts interact with a "hydrophobic wall" on the protein surface. acs.org

These simulations can also offer insights into the kinetics of binding, such as the association rate (kₒₙ). It has been observed that the hydrophobicity of the ligand can significantly influence its association rate, highlighting the importance of hydrophobic interactions in the initial stages of binding. acs.org

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful tools for discovering new drug candidates. nih.govyoutube.com A pharmacophore model is generated based on the common structural features of a set of known active molecules. This model is then used as a 3D query to search large databases of chemical compounds for molecules that match the pharmacophore, a process known as virtual screening. nih.gov

For sulfonamide-based inhibitors, pharmacophore models are typically built using the key features identified from molecular docking and MD studies, such as the zinc-binding sulfonamide group, hydrogen bond donors/acceptors, and hydrophobic centers. researchgate.net These models have been successfully used to identify novel sulfonamide derivatives with potent inhibitory activity against various targets. researchgate.net

Virtual screening campaigns based on such pharmacophore models have led to the identification of new chemical scaffolds that can serve as starting points for the development of next-generation inhibitors. nih.gov This approach significantly accelerates the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested experimentally.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties and energetic stability of molecules. These methods are invaluable for characterizing this compound at an atomic level.

DFT is widely used to investigate the electronic structure of organic molecules, including sulfonamides. nih.gov Calculations can determine the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Key descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another important output, visualizing the electron density around the molecule. nih.gov For this compound, an MEP map would highlight the electron-rich regions (negative potential), such as the oxygen atoms of the sulfonyl group, which are susceptible to electrophilic attack and are key sites for hydrogen bonding. nih.govfapesp.br Conversely, electron-deficient regions (positive potential), like the aniline (B41778) N-H, indicate sites for nucleophilic attack. fapesp.br DFT studies on N-heterocyclic arenesulfonamides have also explored the possibility of sulfonamide-sulfonimide tautomerism, where the energetic preference can be influenced by solvent polarity. researchgate.net

Table 2: Key Electronic Descriptors from DFT Calculations

Descriptor Significance Application to this compound
HOMO Energy Corresponds to ionization potential; indicates electron-donating ability. nih.gov Predicts susceptibility to oxidation and interaction with electron-poor species.
LUMO Energy Corresponds to electron affinity; indicates electron-accepting ability. nih.gov Predicts susceptibility to reduction and interaction with electron-rich species.
HOMO-LUMO Gap Relates to chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

A molecule's three-dimensional shape (conformation) is critical to its biological activity. This compound possesses several rotatable bonds, leading to multiple possible conformations. DFT calculations can be used to perform a systematic conformational analysis to identify the most stable, low-energy conformers. researchgate.net This involves calculating the potential energy surface by rotating key dihedral angles, such as those around the S-N and S-C bonds.

Researchers have found that for flexible molecules like sulfones, the choice of DFT functional is critical. Standard functionals like B3LYP can sometimes fail to predict correct dihedral angles, while long-range corrected functionals (e.g., wB97XD) combined with large basis sets provide more reliable geometries. researchgate.net By comparing the relative energies of different conformers, the most likely bioactive conformation can be hypothesized. researchgate.net Furthermore, DFT can be used to calculate the energy barriers for rotation around specific bonds, providing insight into the molecule's flexibility. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in modern drug discovery and materials science. These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property. For this compound and its analogs, QSAR and QSPR models can provide deep insights into the structural requirements for a desired activity or property, thereby guiding the rational design of new, more potent, or suitable molecules.

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR analysis can be applied by examining studies on structurally related sulfonamide and pyrrole (B145914) derivatives. ekb.egresearchgate.netnih.govnih.gov These studies highlight key molecular descriptors that are frequently instrumental in modeling the activity of such compounds.

A typical QSAR study on sulfonamide analogs involves the generation of a dataset of molecules with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition or antimicrobial activity). nih.govnih.gov Subsequently, a wide array of molecular descriptors is calculated for each analog. These descriptors are numerical representations of the chemical information encoded within a molecule and can be categorized as:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as the distribution of charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). walisongo.ac.id For sulfonamides, the electronic properties of the sulfonyl group and the aromatic rings are often critical for their interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific conformational parameters. nih.gov The steric bulk of substituents on the pyrrole or aniline rings can significantly influence binding affinity.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a classic example, representing the lipophilicity of the molecule. nih.gov This property is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are employed to build the QSAR model. researchgate.net An MLR model for a series of this compound analogs might take the general form:

log(1/Activity) = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*DescriptorN

The quality and predictive power of the resulting QSAR model are evaluated using various statistical metrics, including the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE). nih.govnih.gov A robust and validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized analogs of this compound, prioritizing the most promising candidates for synthesis and experimental testing.

For instance, studies on other sulfonamide-containing compounds have shown that descriptors related to electronegativity, polarizability, and the presence of specific functional groups are key predictors of their biological activities. nih.gov The insights gained from such models can guide the modification of the this compound scaffold, for example, by suggesting the introduction of electron-withdrawing or -donating groups at specific positions on the aromatic rings to enhance activity.

Table 1: Representative Molecular Descriptors in QSAR Studies of Sulfonamide Analogs

Descriptor CategoryExample DescriptorsPotential Relevance to this compound
Electronic Dipole Moment, HOMO/LUMO Energies, Atomic ChargesInfluences electrostatic interactions with target binding sites.
Steric Molecular Weight, Molar Refractivity, van der Waals VolumeDetermines the fit of the molecule within a receptor pocket.
Hydrophobic LogP (Octanol/Water Partition Coefficient)Affects membrane transport and hydrophobic interactions.
Topological Wiener Index, Kier & Hall Connectivity IndicesEncodes information about molecular size, shape, and branching.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (focused on theoretical properties)

In the early stages of drug discovery and development, the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as crucial as determining its biological activity. Poor pharmacokinetic profiles are a major cause of late-stage clinical trial failures. In silico ADME prediction offers a rapid and cost-effective way to evaluate the drug-like properties of compounds such as this compound before committing to extensive experimental studies. researchgate.net

Various computational models and software, such as SwissADME and QikProp, are available to predict a wide range of ADME parameters based on the molecule's structure. nih.govnih.govijcrt.org These predictions are typically based on large datasets of experimentally determined properties and employ a combination of empirical rules and QSPR models.

For this compound, a theoretical ADME profile can be generated to assess its potential as an orally available drug candidate. Key predicted properties include:

Absorption: This primarily relates to a compound's ability to be absorbed from the gastrointestinal (GI) tract. Predictions often include human intestinal absorption (HIA) percentage and permeability through Caco-2 cells, an in vitro model of the intestinal epithelium. nih.gov The lipophilicity (logP) and aqueous solubility of this compound are critical factors influencing its absorption.

Distribution: This describes how a compound spreads throughout the body's fluids and tissues. Important predicted parameters include blood-brain barrier (BBB) penetration and binding to plasma proteins like human serum albumin (HSA). nih.gov For compounds targeting the central nervous system (CNS), BBB permeability is essential, whereas for peripherally acting drugs, it may be undesirable.

Metabolism: This involves the enzymatic transformation of the compound, primarily in the liver by cytochrome P450 (CYP) enzymes. In silico tools can predict which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are likely to metabolize this compound. This is crucial for anticipating potential drug-drug interactions.

Excretion: This pertains to the elimination of the compound and its metabolites from the body. While direct prediction of excretion pathways is complex, parameters like aqueous solubility can provide an indication.

A key component of in silico ADME prediction is the evaluation of "drug-likeness," often assessed using rules like Lipinski's Rule of Five. nih.gov These rules provide a general guideline for the physicochemical properties associated with good oral bioavailability. For this compound, these parameters would be calculated to see if it falls within the acceptable ranges.

Table 2: Predicted ADME Properties for a Hypothetical Compound like this compound

ADME ParameterPredicted Value RangeSignificance
Molecular Weight < 500 g/mol Adherence to Lipinski's Rule of Five.
LogP -0.4 to +5.6Optimal range for solubility and permeability.
Hydrogen Bond Donors ≤ 5Influences membrane permeability.
Hydrogen Bond Acceptors ≤ 10Influences membrane permeability.
Aqueous Solubility (logS) > -6A measure of how well the compound dissolves in water.
Human Intestinal Absorption HighIndicates good potential for oral absorption. ijcrt.org
BBB Permeation Yes/NoPredicts ability to cross the blood-brain barrier. ijcrt.org
CYP450 Inhibition Inhibitor/Non-inhibitorPredicts potential for drug-drug interactions.

The computational investigation of both the structure-activity relationships and the ADME profile of this compound and its analogs provides a powerful, multi-faceted approach to guide further research. researchgate.net By integrating these predictive models, researchers can prioritize the synthesis of compounds with the highest probability of exhibiting both the desired biological activity and a favorable pharmacokinetic profile, ultimately accelerating the discovery and development process.

Investigation of Biological Activity Mechanisms in Vitro and in Silico Studies

Antimicrobial Activity Mechanisms of Pyrrole-Sulfonylaniline Derivatives

Derivatives of pyrrole-sulfonylaniline have demonstrated promising activity against a range of microbial pathogens. The following subsections explore the specific mechanisms by which these compounds are thought to inhibit the growth of bacteria, fungi, and mycobacteria.

Antibacterial Mechanisms

The antibacterial action of sulfonamide-containing compounds, including pyrrole-sulfonylaniline derivatives, is primarily attributed to their ability to interfere with folic acid synthesis in bacteria. nih.govyoutube.com Folic acid is an essential nutrient for bacteria, as it is a necessary component for the synthesis of DNA, RNA, and proteins. youtube.com

The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. youtube.com Sulfonamides are structurally similar to PABA and act as competitive inhibitors of DHPS. nih.govyoutube.comyoutube.com By binding to the active site of the enzyme, they prevent PABA from binding, thereby blocking the production of dihydrofolic acid and ultimately halting bacterial growth. youtube.comyoutube.com This mechanism is bacteriostatic, meaning it inhibits bacterial proliferation rather than directly killing the cells. youtube.com

Some pyrrole (B145914) derivatives have also been suggested to exert their antibacterial effects through other mechanisms, such as damaging bacterial DNA. nih.gov For instance, certain synthesized pyrrole compounds have shown the ability to interfere with the DNA of Pseudomonas aeruginosa. nih.gov Additionally, some vinyl sulfone derivatives, which share a reactive group, are thought to act by capturing cysteine-containing proteins that are vital for bacterial survival. nih.gov

Interactive Table: Antibacterial Activity of Pyrrole Derivatives

Compound Target Organism Mechanism of Action Reference
Pyrrole-sulfonamide derivatives Bacteria Inhibition of dihydropteroate synthase (DHPS), disruption of folic acid synthesis nih.govyoutube.comyoutube.comnih.gov
Substituted pyrroles Pseudomonas aeruginosa DNA damage nih.gov

Antifungal Mechanisms

The antifungal activity of pyrrole-sulfonylaniline derivatives is also an area of active investigation. Several mechanisms have been proposed, with some mirroring those seen in antibacterial activity.

Similar to their antibacterial counterparts, some sulfonamide-containing antifungal agents target the folic acid synthesis pathway. nih.gov However, a more common mechanism for antifungal pyrrole derivatives is the disruption of the fungal cell membrane. nih.gov The integrity of the fungal cell membrane is largely dependent on ergosterol. nih.gov Some antifungal compounds, particularly azole derivatives that are sometimes hybridized with pyrrole structures, inhibit the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis. nih.gov This leads to a depletion of ergosterol and a buildup of toxic sterol intermediates, ultimately compromising the cell membrane's structure and function. nih.gov

Furthermore, some pyrrole derivatives have been found to inhibit the dimorphic transition in Candida albicans, a key virulence factor that allows the fungus to switch from a yeast-like form to a more invasive hyphal form. nih.gov By preventing this transition, these compounds can reduce the pathogen's ability to adhere to host cells and cause infection. nih.gov

Several studies have highlighted the antifungal potential of various pyrrole derivatives. For example, certain sulfonamides containing pyrroles have demonstrated notable antifungal activity. nih.gov The introduction of specific chemical groups, such as a cyano group on a sulfonamide moiety, has been shown to yield compounds with antifungal activity comparable to existing drugs. frontiersin.org

Antitubercular Mechanisms

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has been bolstered by the exploration of novel drug candidates, including pyrrole-sulfonylaniline derivatives. The mechanisms of action for these compounds against M. tuberculosis are multifaceted.

A primary target for many antitubercular sulfonamides is the folate pathway, similar to their antibacterial action. nih.gov Specifically, they inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), both of which are vital for the survival of M. tuberculosis. nih.gov

Another significant target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) pathway of M. tuberculosis. rsc.orgnih.gov This pathway is responsible for the synthesis of mycolic acids, which are unique and crucial components of the mycobacterial cell wall. youtube.com Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately cell death. youtube.com Docking studies have suggested that certain hybrid pyrrole derivatives can bind to the active site of this enzyme. rsc.org

Nitroimidazole-based compounds, which are sometimes combined with sulfonamide structures, represent another class of antitubercular agents. nih.gov These compounds are often activated under hypoxic conditions, which are characteristic of the granulomatous lesions where latent tuberculosis bacilli reside. nih.gov Their mechanism involves the reduction of the nitro group to generate reactive nitrogen species that are toxic to the mycobacteria. nih.gov

Anticancer and Anti-proliferative Activity Mechanisms

The potential of 4-pyrrol-1-ylsulfonylaniline and its derivatives as anticancer agents is a rapidly evolving field of research. These compounds have been shown to target various cellular processes that are dysregulated in cancer, including cell signaling pathways and programmed cell death.

Kinase Inhibition (e.g., FLT3-ITD, Mnk2)

Kinases are a class of enzymes that play a central role in cell signaling and are often overactive in cancer cells, leading to uncontrolled proliferation and survival. cancertreatmentjournal.com Pyrrole-containing compounds have emerged as a promising scaffold for the development of kinase inhibitors. cancertreatmentjournal.comnih.gov

One important target is the FMS-like tyrosine kinase 3 (FLT3). nih.gov Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.gov Several pyrrole and related heterocyclic derivatives have been developed as potent inhibitors of FLT3-ITD. nih.govnih.gov These inhibitors typically bind to the ATP-binding site of the kinase, preventing its activation and downstream signaling. cancertreatmentjournal.com

Another kinase implicated in cancer is the MAP kinase-interacting kinase 2 (Mnk2), which is involved in the progression of head and neck squamous cell carcinoma (HNSCC). nih.gov Researchers have synthesized pyrrolone-fused benzosuberenes that act as inhibitors of Mnk2. nih.gov These compounds have demonstrated the ability to block the interaction of Mnk2 with its substrate, Hsp27, and inhibit the activation of Mnk2 induced by inflammatory cytokines. nih.gov

Induction of Programmed Cell Death (e.g., Apoptosis, Necroptosis)

A key hallmark of cancer is the evasion of programmed cell death, a natural process that eliminates damaged or unwanted cells. Many anticancer therapies aim to re-engage these cell death pathways. Pyrrole derivatives have been shown to induce both apoptosis and other forms of programmed cell death in cancer cells. researchgate.net

Apoptosis, or programmed cell death type I, is a well-characterized pathway involving a cascade of enzymes called caspases. Certain pyrrole derivatives have been observed to induce apoptosis in malignant cells. nih.gov For example, some pyrrole derivatives synthesized as inhibitors of protein kinases like EGFR and VEGFR were found to induce apoptosis in cancer cells. nih.gov

Disruption of Cellular Survival Pathways

The ability of a compound to induce cell death (apoptosis) in pathological cells is a key attribute for various therapeutic applications. This often involves interfering with critical cellular survival pathways.

Mcl-1 Downregulation and PARP Cleavage: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein; its downregulation is a common strategy to induce apoptosis. Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair, and its cleavage is a hallmark of caspase-mediated apoptosis. In response to the BH3-mimetic ABT-737, a compound that contains a sulfonamide group, a caspase-dependent cleavage of Mcl-1 has been observed in acute lymphoblastic leukemia cells, which generates a pro-apoptotic Mcl-1 fragment. nih.gov The primary site of this cleavage was identified at residue D157. nih.gov Studies on lamellarin N, a pyrrole alkaloid, have shown that it can trigger PARP cleavage in SH-SY5Y neuroblastoma cells. researchgate.net However, interestingly, this occurred without the downregulation of the Mcl-1 survival factor, suggesting that lamellarin N can initiate apoptosis even when Mcl-1 levels remain constant. researchgate.net

Histone Deacetylase (HDAC) Inhibition and Epigenetic Modulation

Epigenetic modifications play a pivotal role in regulating gene expression without altering the DNA sequence itself. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.govnih.gov

Histone H3 Acetylation: Inhibition of HDACs by small molecules prevents the removal of acetyl groups, leading to an increase in histone acetylation, most notably on core histones like H3. nih.gov This process relaxes the chromatin structure, making DNA more accessible to transcription factors and thereby altering gene expression profiles. nih.gov This modulation of gene expression can affect cell growth and survival, making HDAC inhibitors a target for therapeutic intervention. youtube.com The 18 known human HDAC enzymes are grouped into four classes based on their structure and function. nih.gov While some HDAC inhibitors show broad activity, others are being developed to target specific enzymes to reduce side effects. youtube.com

DNA Damage Mechanisms

DNA is constantly under threat from both endogenous and exogenous sources, leading to various forms of damage that can compromise genomic integrity. nih.gov

Types of DNA Damage: Endogenous damage often results from reactive oxygen species (ROS), which can oxidize DNA bases and cause strand breaks. nih.gov Other endogenous processes include base hydrolysis (deamination, depurination) and errors during DNA replication. nih.govnih.gov Exogenous agents like UV radiation can cause covalent linkages between adjacent pyrimidine bases, forming bulky dimers that distort the DNA helix. nih.gov Chemical toxins and alkylating agents can also form DNA adducts. nih.govnih.gov Cells possess intricate DNA repair mechanisms, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), to counteract this damage. nih.gov

Enzyme Inhibition and Receptor Binding Studies

Targeting specific enzymes and receptors is a fundamental strategy in drug discovery. This section examines the inhibitory and binding profiles of pyrrole-containing compounds against several key biological targets.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a key role in neurotransmission. nih.gov Inhibitors of AChE are used in the management of neurodegenerative conditions like Alzheimer's disease. nih.govsemanticscholar.org

Research Findings: In a study focused on cholinesterase inhibition, a series of 19 pyrrole derivatives were synthesized and evaluated. nih.gov The results highlighted that compounds featuring a 1,3-diaryl-pyrrole skeleton exhibited high selectivity, acting as potent inhibitors of butyrylcholinesterase (BChE) while sparing acetylcholinesterase (AChE). nih.gov Specifically, compounds designated as 3o , 3p , and 3s showed significant selective BChE inhibitory activity, with the most potent having an IC50 value of 1.71 ± 0.087 µM. nih.gov Kinetic studies combined with molecular docking revealed that compound 3p inhibits BChE through a mixed competitive mode. nih.gov

Dual Enzyme Inhibition Strategies

Targeting multiple enzymes with a single compound can offer advantages, including improved efficacy and a lower likelihood of drug resistance.

Enoyl ACP Reductase and DHFR Inhibition: New series of pyrrole derivatives, specifically N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, have been synthesized and assessed as dual inhibitors of enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR). mdpi.comnih.govplos.org These enzymes are crucial for fatty acid biosynthesis and folate metabolism, respectively, in bacteria, making them attractive targets for antibacterial agents. nih.govnih.gov Molecular docking studies confirmed that these compounds interact with the active sites of both enzymes, indicating their potential as multi-target inhibitors. mdpi.comnih.gov

Adenosine Receptor Binding and Selectivity Profiling

Adenosine receptors are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in numerous physiological processes. There are four subtypes: A₁, A₂A, A₂B, and A₃. nih.govnih.gov

Receptor Binding and Selectivity: The binding of ligands to these receptors can initiate or block various signaling pathways. The phenomenon of "functional selectivity" or "biased signaling" describes how different ligands can stabilize distinct receptor conformations, leading to the activation of specific downstream pathways over others. nih.gov This means a compound might act as an agonist for one pathway while being an antagonist for another, offering a sophisticated way to modulate cellular responses. nih.gov The study of adenosine receptor ligands involves extensive mutagenesis and structural analysis to map the binding sites and understand the mechanisms of action, which is crucial for designing new selective therapeutic agents. nih.gov

G Protein-Coupled Receptor (GPCR) Interaction Dynamics and Heteromerization

G Protein-Coupled Receptors (GPCRs) represent the largest family of human membrane proteins and are crucial for transducing extracellular signals into cellular responses. researchgate.netcolab.wsmq.edu.au A key aspect of their function is the ability to form complexes, such as homomers and heteromers, which can lead to unique pharmacological properties and signaling diversification. frontiersin.org The interaction between receptors in these complexes, known as receptor-receptor interactions (RRIs), allows for an integration of incoming signals that depends on the specific arrangement and activation order of the protomers. nih.gov

The primary mechanism governing the interplay within GPCR complexes is direct allosteric interaction between the protomer domains. nih.gov This heteromerization can alter ligand affinity, G protein coupling, and downstream signaling pathways. frontiersin.org For instance, some Class C GPCRs require heteromerization to form a functional signaling unit. frontiersin.org While direct studies on this compound are limited, the investigation of small molecules as allosteric modulators of GPCRs is a burgeoning field. researchgate.netcolab.ws These molecules can fine-tune receptor function, offering a more nuanced approach to modulating GPCR signaling compared to traditional orthosteric ligands. researchgate.netcolab.ws The study of dopamine D1 and D3 receptor heteromers, for example, has shown that their interaction can lead to unique signaling outcomes, such as cross-antagonism and positive cross-talk at the MAPK signaling level, which are dependent on the formation of the heteromeric complex. doi.org

PD-L1 Interaction and Immune Checkpoint Modulation

The programmed death-ligand 1 (PD-L1)/programmed death-1 (PD-1) pathway is a critical immune checkpoint. nih.gov PD-L1, often overexpressed on tumor cells, binds to the PD-1 receptor on activated T-cells, suppressing their anti-tumor activity and allowing cancer cells to evade the immune system. nih.govyoutube.comyoutube.com Therapeutic strategies that block this interaction, known as immune checkpoint inhibitors, can restore T-cell function and induce potent anti-tumor responses. nih.govyoutube.com

While this field has been dominated by monoclonal antibodies, there is growing interest in developing small-molecule inhibitors that can disrupt the PD-1/PD-L1 interaction. nih.gov These small molecules offer potential advantages, such as oral bioavailability and better tumor penetration. Research into pyrazolone derivatives has identified compounds that demonstrate a high affinity for human PD-L1 and can potently disrupt the PD-1/PD-L1 interaction in vitro. nih.gov These molecules were shown to inhibit the recruitment of the phosphatase SHP2 to the PD-1 receptor, a key step in the immunosuppressive signaling cascade. nih.gov Although direct evidence for this compound is not available, its structural components are found in various biologically active molecules, suggesting that scaffolds like it could be explored for immune checkpoint modulation.

Protease Inhibition (e.g., Papain-like Protease)

Proteases are essential enzymes involved in numerous physiological and pathological processes, making them attractive drug targets. Viral proteases, in particular, are critical for viral replication. nih.gov The papain-like protease (PLpro) of coronaviruses like SARS-CoV-2 is a cysteine protease responsible for cleaving the viral polyprotein to release functional non-structural proteins, a process essential for the virus's life cycle. nih.govnih.govuniversiteitleiden.nl Therefore, inhibiting PLpro is a key strategy for developing antiviral therapeutics. nih.gov

Research efforts have focused on identifying small-molecule inhibitors of PLpro. nih.govuniversiteitleiden.nl These inhibitors typically act through a non-covalent, competitive mechanism. nih.gov While extensive screening of existing drug libraries has been performed, the development of novel, potent, and selective PLpro inhibitors remains an active area of research. nih.govuniversiteitleiden.nl The pyrrole nucleus is a component of many compounds with diverse biological activities, including enzyme inhibition. researchgate.net Although specific studies on this compound as a protease inhibitor are not prominent, its chemical structure represents a potential starting point for the design of such inhibitors.

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antioxidant, Antiviral, Anticonvulsant)

The pyrrole moiety is a cornerstone in many compounds exhibiting a wide array of biological activities. nih.govresearchgate.net

Anti-inflammatory Activity : Pyrrole derivatives are well-known for their anti-inflammatory properties, with several non-steroidal anti-inflammatory drugs (NSAIDs) containing this scaffold. nih.gov The mechanism often involves the inhibition of cyclo-oxygenase (COX) enzymes, particularly the inducible COX-2 isoenzyme, which is a key mediator of inflammation. nih.govnih.gov Studies on various fused pyrroles and pyrrolopyridines have demonstrated significant anti-inflammatory and analgesic activities, comparable in some cases to reference drugs like diclofenac and ibuprofen. nih.govresearchgate.netresearchgate.net

Antioxidant Activity : Derivatives of the pyrrole ring have been investigated for their ability to scavenge harmful free radicals. nih.gov Quantitative structure-activity relationship (QSAR) studies on a series of pyrrole derivatives identified key molecular descriptors, such as bond length and HOMO energy, that are important for scavenging superoxide anions and hydroxyl radicals. nih.gov The presence of hydroxyl groups and specific electronic properties can significantly enhance the antioxidant efficiency of these compounds. nih.govresearchgate.net

Antiviral Activity : Various pyrrole-containing compounds have shown promise as antiviral agents. nih.govnih.gov For example, certain pyrrolo[2,3-d]pyridazine derivatives were found to be active against human cytomegalovirus. nih.gov Other studies have shown that cationic porphyrins, which are tetrapyrrole macrocycles, can exhibit virucidal effects against viruses like HSV-1. nih.gov The mechanism often involves interaction with viral components or interference with the viral replication cycle. nih.gov

Anticonvulsant Activity : The search for new antiepileptic drugs has led to the investigation of numerous heterocyclic compounds. nih.govcore.ac.uk Pyrrole derivatives have been synthesized and evaluated for anticonvulsant properties in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. researchgate.net For instance, certain N-substituted 2,5-dimethyl pyrrole derivatives showed protective activity in these screens. researchgate.net Often, the anticonvulsant mechanism of such compounds is linked to the modulation of neurotransmitter systems, such as increasing the levels of the inhibitory neurotransmitter GABA in the brain. nih.govmdpi.combiomedpharmajournal.org

Structure-Activity Relationship (SAR) Analysis

Elucidation of Essential Structural Features for Biological Activity

The biological activity of pyrrole-based compounds is intrinsically linked to their chemical structure. researchgate.netnih.govresearchgate.net The pyrrole ring itself is a key pharmacophore, but its activity is heavily modulated by the nature and position of its substituents. researchgate.net

Impact of Substituent Modifications on Potency and Selectivity

Modifying the substituents on the core scaffold is a fundamental strategy in medicinal chemistry to optimize potency and selectivity. nih.gov

For a series of pyrazolone-based PD-L1 inhibitors, SAR studies have defined how different substitutions on the phenyl-pyrazolone unit can be tuned to achieve nanomolar activity. nih.gov Similarly, in a series of 1,2,4-triazole-3-thione derivatives studied for anticonvulsant activity, it was observed that having a substituent at the para position of an attached phenyl ring significantly increased the likelihood of activity. mdpi.com

For this compound, SAR can be inferred from studies on related structures:

Aniline (B41778) Ring : Modifications to the aniline ring (the C6H4NH2 part) could significantly impact activity. QSAR studies on aniline derivatives have shown that properties like hydrophilicity and electronic parameters are key predictors of biological interactions. nih.gov Adding electron-withdrawing or electron-donating groups could alter the pKa of the amino group and its ability to form hydrogen bonds.

Pyrrole Ring : Substitution on the pyrrole ring could influence steric and electronic properties. For example, adding methyl groups at the 2- and 5-positions of the pyrrole, as seen in some anticonvulsant studies, could enhance activity. researchgate.net

The table below illustrates hypothetical modifications based on general SAR principles observed in related compound classes.

Core StructureSubstituent PositionHypothetical ModificationPotential Impact on Activity (Based on Analogous Compounds)
Aniline Ringortho-position-Cl, -FMay alter binding conformation and electronic properties.
para-position-CH3, -OCH3Could enhance potency for certain targets (e.g., anticonvulsant activity). mdpi.com
Pyrrole RingC2, C5 positions-CH3May increase lipophilicity and enhance certain activities like anticonvulsant effects. researchgate.net
C3, C4 positions-Br, -ClHalogenation can increase potency in some scaffolds (e.g., antibacterial). nih.gov

Materials Science Research Applications of Pyrrole Containing Compounds

Development of Functional Materials and Polymers for Advanced Technologies

Pyrrole (B145914) and its derivatives serve as essential building blocks for a variety of functional materials and polymers. tdl.org Among these, polypyrrole (PPy) is the most prominent, known for being an intrinsically conducting polymer. wikipedia.org The synthesis of polypyrrole is achievable through either chemical or electrochemical polymerization of the pyrrole monomer. nih.gov The resultant polymer features a conjugated π-electron system along its backbone, which imparts its electrical conductivity. nih.gov The characteristics of polypyrrole can be customized by integrating various dopants or by copolymerizing pyrrole with other monomers. mdpi.com

The attachment of functional groups to the pyrrole monomer, such as the sulfonylaniline group in "4-Pyrrol-1-ylsulfonylaniline," can result in polymers with altered properties. For example, N-substituted pyrroles are utilized to produce polymers with enhanced solubility and processability. mdpi.com The sulfonylaniline portion has the potential to affect the polymer's electronic properties, physical structure, and how it interacts with other substances. Additionally, pyrrole-based porous organic polymers (POPs) have been created, which are noted for their large surface areas and nitrogen-rich structures, making them well-suited for uses like proton conduction. nih.gov

Interactive Table: Examples of Pyrrole-Based Functional Polymers and Their Properties
Polymer/MaterialKey PropertiesPotential Applications
Polypyrrole (PPy)Electrical conductivity, environmental stabilityElectronics, sensors, energy storage
N-substituted PolypyrrolesImproved solubility and processabilityAdvanced coatings, functional films
Pyrrole CopolymersTunable electronic and mechanical propertiesMultifunctional materials
Pyrrole-based Porous Organic Polymers (POPs)High surface area, porosity, nitrogen-richCatalysis, gas storage, proton conduction

Exploration in Biomaterial and Electroactive Polymer Research

Compounds containing pyrrole, especially polypyrrole, have attracted considerable attention in the areas of biomaterials and electroactive polymers. nih.gov Polypyrrole is viewed as a highly suitable material for biomedical uses because of its biocompatibility, electrical conductivity, and the ease with which it can be functionalized. nih.govacs.org These attributes make it appropriate for uses in tissue engineering, especially for the repair of electroactive tissues such as nerves, muscles, and bones. nih.govacs.org

Scaffolds based on polypyrrole can deliver electrical stimulation to cells, a method that has been demonstrated to foster cell growth and specialization. nih.gov The surface of polypyrrole can be altered to anchor biomolecules, which improves its biocompatibility and helps guide cellular activities. nih.gov Although "this compound" has not been specifically reported for use in biomaterials, its molecular structure implies it could be employed to develop functionalized polymers with targeted cell-interactive features.

Electroactive polymers (EAPs) are substances that can alter their shape or size when an electrical field is applied. mdpi.com Conducting polymers like polypyrrole represent a significant category of EAPs. mdpi.com The capacity of polypyrrole to undergo reversible oxidation and reduction—a process known as doping and de-doping—is fundamental to its electroactive properties. nih.gov This characteristic is being investigated for potential uses in devices like artificial muscles, actuators, and systems for drug delivery. mdpi.com Adding a sulfonylaniline group could potentially adjust the electroactive characteristics of the polymer that is formed.

Novel Applications in Sensing Devices and Nanomaterials

The electronic characteristics of pyrrole-containing compounds make them ideal for application in chemical and biological sensors. nih.gov Sensors based on polypyrrole can be utilized to identify a broad spectrum of analytes, such as gases, ions, and biomolecules. nih.gov The detection mechanism frequently depends on the alteration of the polymer's conductivity when it interacts with the analyte. nih.gov By designing functionalized pyrroles with particular recognition abilities, it is possible to create sensors that are highly selective. nih.gov For instance, a polypyrrole derivative functionalized with carboxyl groups has been demonstrated to function as a permeable and permselective membrane that has specific sites for the immobilization of biomolecules. nih.gov The sulfonylaniline group present in "this compound" could offer distinct binding sites for particular analytes, positioning it as a viable option for the creation of new chemosensors. researchgate.net

The creation of nanomaterials based on pyrrole has paved the way for new applications. tandfonline.com Nanoparticles, nanotubes, and nanowires made of polypyrrole have been synthesized and are currently being investigated for a range of uses, owing to their extensive surface area and distinctive characteristics. researchgate.net These nanomaterials are applicable in fields such as catalysis, energy storage, and nanomedicine. tandfonline.comresearchgate.net It is possible to use functionalized pyrroles to produce nanomaterials with customized properties. mdpi.com For example, layers of graphene have been functionalized with a compound based on pyrrole to enhance the characteristics of nanocomposites made with natural rubber. mdpi.com

Compound Names Mentioned in the Article

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation 4-Pyrrol-1-ylsulfonylaniline-Based Scaffolds

The principle of rational drug design, which leverages the understanding of a biological target's structure and mechanism, is central to developing more effective and selective therapeutic agents. For this compound, this involves meticulous structure-activity relationship (SAR) studies to understand how modifications to its chemical structure influence its biological activity.

Researchers are actively exploring the replacement of certain structural components to enhance efficacy and overcome limitations such as poor solubility or metabolic instability. nih.govnih.gov For instance, the phenyl ring could be substituted with other cyclic systems like piperidine (B6355638) to improve pharmacological properties. nih.govnih.gov The goal of these modifications is to create next-generation scaffolds with improved potency and better selectivity for their intended biological targets. nih.govnih.gov

An example of rational design involves the development of pyrazole-based benzene (B151609) sulfonamides as inhibitors of human carbonic anhydrase isoforms, which are implicated in various diseases. rsc.org By systematically altering the substituents on the pyrazole (B372694) and benzene rings, researchers have been able to achieve submicromolar inhibitory concentrations against specific isoforms. rsc.org This approach, focusing on a deep understanding of molecular interactions, provides a roadmap for designing novel this compound analogs with tailored therapeutic profiles. nih.gov

Integration of Advanced Computational and Artificial Intelligence Approaches for Accelerated Discovery

Quantitative structure-activity relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com By developing robust QSAR models for this compound analogs, researchers can predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates for experimental evaluation. mdpi.com

Exploration of Novel Therapeutic Targets and Biological Mechanisms (In Vitro Investigations)

While pyrrole-containing sulfonamides have been investigated for various biological activities, there remains a vast potential to explore novel therapeutic targets and elucidate their underlying mechanisms of action through in vitro studies.

The pyrrole (B145914) moiety is a versatile pharmacophore present in numerous approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. mdpi.comnih.govnih.gov This suggests that this compound and its derivatives could potentially modulate a wide range of biological pathways.

In vitro screening against a panel of different enzymes, receptors, and cell lines can uncover new therapeutic opportunities. For example, recent studies have focused on the synthesis of novel pyrrole and pyrrolopyrimidine-based sulfonamides as inhibitors of carbonic anhydrase isoforms, some of which have shown potent and selective activity against tumor-associated isoforms like hCA IX and XII. nih.gov The cytotoxic activity of these compounds against cancer cell lines further highlights their potential as anticancer agents. nih.gov

Future research will likely involve high-throughput screening of this compound libraries against a broader array of biological targets to identify novel bioactivities. Subsequent mechanistic studies will then be crucial to understand how these compounds exert their effects at a molecular level.

Interdisciplinary Research Integrating Synthesis, Biological Evaluation, and Materials Science Applications

The future of this compound research lies in a more integrated, interdisciplinary approach that combines the expertise of synthetic chemists, biologists, and materials scientists. This collaborative effort is essential for translating fundamental discoveries into practical applications.

The synthesis of novel this compound derivatives with diverse structural modifications is the first critical step. acs.orgnih.gov This requires the development of efficient and versatile synthetic methodologies. rsc.org Following synthesis, a thorough biological evaluation is necessary to determine the potency, selectivity, and mechanism of action of these new compounds. nih.govnih.gov

Beyond traditional therapeutic applications, the unique chemical properties of this compound could be harnessed in the field of materials science. The pyrrole ring is a component of various functional materials. The incorporation of the sulfonamide group could impart specific properties, such as altered electronic characteristics or self-assembly capabilities, making these compounds interesting candidates for the development of novel sensors, catalysts, or electronic materials.

An integrated research program that encompasses the design and synthesis of new molecules, comprehensive biological testing, and exploration of materials science applications will be key to unlocking the full potential of the this compound scaffold.

Q & A

Basic: What are the optimal synthetic routes for 4-Pyrrol-1-ylsulfonylaniline, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis of sulfonylaniline derivatives typically involves sulfonylation of aniline precursors. For this compound, a multi-step procedure starting with pyrrole-functionalized intermediates is recommended. Key steps include:

  • Sulfonylation: React pyrrole derivatives with sulfonyl chlorides under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.
  • Coupling: Use xylene as a solvent for reflux (25–30 hours) to ensure complete reaction, followed by alkaline workup (5% NaOH) to isolate the product .
  • Purification: Recrystallization from methanol enhances purity. Optimization variables include stoichiometry (1:1.4 molar ratio of substrate to chloranil), solvent polarity, and temperature gradients during reflux.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:
Characterization requires a combination of techniques:

  • NMR Spectroscopy: Prioritize 1^1H and 13^{13}C NMR to confirm the sulfonyl group (δ ~3.1–3.5 ppm for SO2_2-NH) and pyrrole ring protons (δ ~6.5–7.2 ppm).
  • HPLC: Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% per pharmaceutical guidelines) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

Answer:
Contradictions often arise from variability in assay conditions or impurity profiles. Methodological solutions include:

  • Triangulation: Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
  • Batch Analysis: Compare impurity profiles (e.g., via LC-MS) to rule out batch-specific artifacts .
  • Meta-Analysis: Adjust for confounding variables (e.g., solvent used in bioassays, cell line heterogeneity) using multivariate statistical models .

Advanced: What methodological approaches are recommended for elucidating the mechanism of action of this compound in pharmacological contexts?

Answer:
Mechanistic studies should integrate:

  • In Vitro Assays: Screen against target enzymes (e.g., kinases) using fluorescence-based kinetic assays.
  • Computational Docking: Employ molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites .
  • Isotopic Labeling: Track metabolic pathways using 14^{14}C-labeled analogs in cell cultures.

Basic: What are the critical considerations for ensuring the stability and purity of this compound during storage and handling?

Answer:

  • Storage: Keep in amber vials under anhydrous conditions (-20°C) to prevent hydrolysis of the sulfonamide group.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation products via HPLC .
  • Handling: Use gloveboxes for moisture-sensitive steps to avoid hygroscopic degradation.

Advanced: How can computational modeling be integrated with experimental data to predict the reactivity and selectivity of this compound in complex reactions?

Answer:

  • DFT Calculations: Model reaction pathways (e.g., sulfonylation transition states) using Gaussian09 with B3LYP/6-31G(d) basis sets to predict regioselectivity.
  • Machine Learning: Train models on existing sulfonylaniline reaction datasets to forecast optimal conditions (e.g., solvent, catalyst) .
  • Kinetic Profiling: Compare computed activation energies with experimental Arrhenius plots to validate mechanistic hypotheses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.